Dihydromollugin
Overview
Description
Scientific Research Applications
Synthesis and Natural Occurrence
- Dihydromollugin is a naturally occurring product found in Rubia cordifolia, a famous Chinese herb known for its anti-tumor and viral inhibition activities. Research has focused on synthesizing this compound and improving yields using various approaches. This has enhanced our understanding of the compound and its potential therapeutic applications (Ho, Yu, Ho, & Don, 2001).
Biological Activities
- A study on Rubia cordifolia, from which this compound is isolated, indicated that its constituents like mollugin exhibited activities against lymphoid leukemia in mice and protected against mast cell degranulation. This suggests the potential of this compound in therapeutic applications related to immune responses and cancer treatment (Gupta, Srimal, Verma, & Tandon, 1999).
Antitumor and Antiviral Properties
- This compound, as a part of the mollugin family, has been reported to possess various biological activities, including antineoplastic, antitumor, and antiviral properties. Research on mollugin analogues has indicated their potential use in inhibiting the hepatitis C virus, suggesting similar applications for this compound (Kim, Kim, Lee, & Jun, 2014).
Chemical Synthesis and Optimization
- Efficient synthesis techniques have been developed for this compound and its isomers. These methodologies have significant implications in the large-scale production and potential pharmaceutical applications of this compound (Mudiganti, Claessens, Habonimana, & de Kimpe, 2008).
Targeting Specific Cancer Cells
- Research has shown that mollugin, closely related to this compound, can inhibit proliferation and induce apoptosis in HER2-overexpressing cancer cells. This indicates the potential for this compound to be used in targeted cancer therapy, especially for specific types of cancer cells (Do, Hwang, Kim, Na, & Jeong, 2013).
Mechanism of Action
properties
IUPAC Name |
methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYYGWMASCNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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